molecular formula C8H11N3 B1532449 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 928118-20-1

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B1532449
CAS No.: 928118-20-1
M. Wt: 149.19 g/mol
InChI Key: YVZCIDDDDCENGZ-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a fused ring structure consisting of a pyridine ring and a pyrazine ring, with a methyl group attached to the fourth position

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and reduction steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like Raney nickel or palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
  • 6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
  • 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Uniqueness

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11-6-5-9-7-3-2-4-10-8(7)11/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZCIDDDDCENGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928118-20-1
Record name 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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